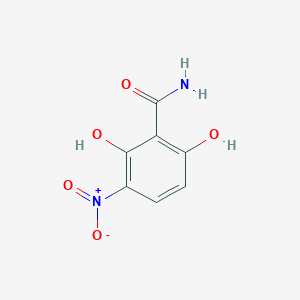

2,6-Dihydroxy-5-nitrobenzamide

Description

Contextualization within Nitroaromatic and Dihydroxybenzene Chemical Spaces

The chemical nature of 2,6-Dihydroxy-5-nitrobenzamide places it at the intersection of two important classes of organic compounds: nitroaromatics and dihydroxybenzenes.

Nitroaromatic Compounds: These are aromatic compounds containing one or more nitro groups. mdpi.com They are crucial as synthetic intermediates for a wide range of materials, including dyes, agrochemicals, and pharmaceuticals. mdpi.comrsc.org The nitro group's high electronegativity significantly influences the electronic properties of the aromatic ring, making these compounds useful in various chemical transformations. mdpi.com Nitroaromatic compounds are often synthesized through nitration reactions, typically using a mixture of nitric and sulfuric acids. mdpi.com

Dihydroxybenzene Compounds: These compounds, also known as benzenediols, are characterized by a benzene (B151609) ring with two hydroxyl groups. The relative positions of the hydroxyl groups (ortho, meta, or para) lead to different isomers with distinct properties and applications. For instance, hydroquinone (B1673460) (1,4-dihydroxybenzene) is used in photography and as a polymerization inhibitor, while resorcinol (B1680541) (1,3-dihydroxybenzene) and catechol (1,2-dihydroxybenzene) are used in the synthesis of resins, pharmaceuticals, and other specialty chemicals. atamanchemicals.comjmb.or.kr Dihydroxybenzene derivatives are valued for their redox properties and their ability to participate in polymerization reactions. mdpi.com

This compound combines the features of both these classes. The presence of the nitro group makes the aromatic ring electron-deficient, influencing its reactivity in synthetic transformations. Simultaneously, the two hydroxyl groups offer sites for further functionalization and can participate in hydrogen bonding, affecting the molecule's physical and chemical properties.

Significance as a Building Block in Advanced Organic Synthesis

The multi-functional nature of this compound makes it a valuable building block in advanced organic synthesis. Organic building blocks are essential starting materials for constructing more complex molecules. cymitquimica.com The presence of hydroxyl, nitro, and amide groups on a single aromatic ring provides multiple reaction sites for chemists to exploit.

For example, the nitro group can be reduced to an amino group, which can then be used to form new carbon-nitrogen bonds. The hydroxyl groups can be alkylated, acylated, or used to form ethers and esters. The amide group itself can undergo various chemical transformations. This versatility allows for the construction of a diverse array of more complex molecules with potential applications in various fields.

Relevance in the Development of Specialty Chemicals and Materials

Specialty chemicals are a category of chemical products that are sold on the basis of their performance or function, rather than their composition. amoghchemicals.inpharmanoble.com They are used in a wide range of industries, including pharmaceuticals, agrochemicals, and materials science. amoghchemicals.in

The structural motifs present in this compound are found in various specialty chemicals. For instance, nitroaromatic compounds are used in the production of explosives and as intermediates for dyes and pharmaceuticals. mdpi.comresearchgate.net Dihydroxybenzene derivatives are key components in the synthesis of polymers, antioxidants, and imaging agents. atamanchemicals.comgoogle.com

The unique combination of functional groups in this compound makes it a promising candidate for the development of new specialty chemicals and materials with tailored properties. For example, its structure could be incorporated into polymers to enhance their thermal stability or to introduce specific functionalities. It could also serve as a precursor for the synthesis of novel pharmaceutical intermediates or agrochemicals. The study of such multifunctional molecules is an active area of research, with the potential to lead to the discovery of new materials and technologies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

2,6-dihydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C7H6N2O5/c8-7(12)5-4(10)2-1-3(6(5)11)9(13)14/h1-2,10-11H,(H2,8,12) |

InChI Key |

YHFAUBOWOFLQCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dihydroxy 5 Nitrobenzamide and Its Congeners

Direct Synthetic Routes to the 2,6-Dihydroxy-5-nitrobenzamide Core

Direct synthesis methods are often the most straightforward, involving the step-wise construction of the target molecule from simpler benzene (B151609) precursors.

The introduction of a nitro group onto the aromatic ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution. The nitration of salicylic (B10762653) acid (2-hydroxybenzoic acid) is a well-established process that yields 2-hydroxy-5-nitrobenzoic acid, demonstrating the feasibility of nitrating hydroxy-substituted benzoic acids. nbinno.com

Similarly, the synthesis of related substituted benzamides often involves nitration at an early stage. For instance, a synthetic route toward 5-amino-2,3-dihydroxybenzamide derivatives begins with the nitration of 2,3-dimethoxybenzoic acid nih.gov. Another example is the nitration of 2,6-dimethylbenzoic acid using a mixture of sulfuric acid and fuming nitric acid at high temperatures to produce 2,6-dimethyl-3,5-dinitrobenzoic acid clockss.org. While direct nitration of 2,6-dihydroxybenzamide (B1346613) (γ-resorcylamide) is plausible, the strong activating and ortho-, para-directing effects of the two hydroxyl groups would require carefully controlled conditions to achieve selective nitration at the 5-position. The presence of the amide group, a deactivating meta-director, further complicates the regioselectivity.

Table 1: Examples of Nitration Reactions on Benzoic Acid Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Salicylic Acid | Nitric acid in acetic acid | 2-Hydroxy-5-nitrobenzoic acid | nbinno.com |

| 2,3-Dimethoxybenzoic acid | Not specified | 5-Nitro-2,3-dimethoxybenzoic acid | nih.gov |

| 2,6-Dimethylbenzoic acid | H₂SO₄/fuming HNO₃ | 2,6-Dimethyl-3,5-dinitrobenzoic acid | clockss.org |

The formation of the amide bond is a fundamental step in synthesizing benzamides. This can be accomplished by reacting a suitably substituted benzoic acid or its more reactive acyl chloride derivative with an amine source, such as ammonia (B1221849) or hydroxylamine. For the synthesis of N,2-dihydroxy-5-nitrobenzamide, the precursor would be 2,6-dihydroxy-5-nitrobenzoic acid.

Direct amidation of carboxylic acids is possible but often requires catalysts to proceed efficiently. Boron-based catalysts, such as 1,3-dioxa-5-aza-2,4,6-triborinane (DATB) derivatives, have been shown to be effective for a wide range of carboxylic acids and amines, including those with sensitive functional groups mdpi.com. Alternatively, the carboxylic acid can be activated using coupling agents like carbodiimides or phosphonium (B103445) salts, a common strategy in peptide synthesis mdpi.com. A more classical approach involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia to form the primary benzamide (B126). For example, N-arylamidoximes can be acylated with acetyl chloride as part of a one-pot cyclization process acs.org. The interaction between an acid and an amide group is a key feature in the formation of cocrystals, where robust hydrogen-bonding heterosynthons are formed researchgate.net.

More intricate synthetic strategies involve the formation of the benzamide or a related heterocyclic structure through intramolecular cyclization or rearrangement reactions. These methods build the core ring system from acyclic or different cyclic precursors.

Several methodologies exist for synthesizing benzamide derivatives and related heterocycles through cyclization:

Palladium-catalyzed cyclization-carbonylation: 2-Alkynyl primary benzamides can undergo a palladium-catalyzed reaction to form substituted isoquinoline (B145761) derivatives, which are structurally related to benzamides. acs.org

Radical ipso-cyclization: Vinyl radicals generated from N-(2-bromo-allyl) benzamides can undergo a cascade of ipso-cyclization, fragmentation, and cyclization to yield β-aryl-γ-lactams nih.gov. This strategy demonstrates the formation of a new ring containing an amide bond.

Electrophilic cyclization: The reaction of 2-(1-alkynyl)benzamides with an electrophile like iodine can lead to the formation of cyclic imidates nih.gov. While initially misidentified as isoindolinones, this O-selective cyclization highlights a key pathway in the reactivity of benzamide derivatives. Subsequent hydrolysis of these cyclic imidates can yield lactones, demonstrating a transformation of the initial amide functionality nih.gov.

These strategies, while not directly producing this compound, represent advanced synthetic tools for constructing complex benzamide-containing scaffolds.

Synthesis via Ring Transformation Reactions of Heteroaromatic Precursors

Ring transformation reactions offer an alternative route to the benzene ring of the benzamide core. This approach involves synthesizing a different heterocyclic system first and then rearranging it to form the desired aromatic product.

One example of such a strategy is the acid-catalyzed ring-opening of furan (B31954) rings followed by recyclization. For instance, N-(furfuryl)-2-nitrobenzamides can undergo furan ring opening, followed by reduction of the nitro group and subsequent cyclization to form pyrrolo[1,2-a] acs.orgacs.orgbenzodiazepines researchgate.net. This demonstrates how a furan precursor can be transformed to build a new fused ring system attached to a benzene ring. While this specific example leads to a more complex structure, the underlying principle of using a heteroaromatic ring as a latent functional group for constructing a new ring is a powerful synthetic strategy.

Preparation of Substituted this compound Derivatives

Further functionalization of the this compound core can be achieved through various reactions, such as halogenation of the aromatic ring.

Introducing a halogen atom, such as chlorine or bromine, onto the aromatic ring of this compound would occur via electrophilic aromatic substitution. The position of substitution would be directed by the existing functional groups. The two hydroxyl groups are strong activating, ortho-, para-directing groups, while the nitro and carboxamide groups are deactivating, meta-directing groups.

In the case of this compound, the only available position on the ring is at C-3. The strong activation from the hydroxyl groups at C-2 and C-6, combined with the deactivation from the groups at C-1 and C-5, would likely make substitution at the C-3 position challenging. However, the synthesis of related halogenated nitrobenzamides, such as 5-chloro-2-nitrobenzamide, is known nih.gov. The synthesis of more complex molecules sometimes involves halogenated intermediates, such as tert-butyl 2-fluoro-5-nitrobenzoate, which is used in a multi-step synthesis bham.ac.uk. The feasibility and conditions for halogenating the this compound ring would require experimental investigation to overcome the potential steric hindrance and electronic deactivation at the target position.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dihydroxybenzamide (γ-resorcylamide) |

| 2-Hydroxybenzoic acid (Salicylic acid) |

| 2-Hydroxy-5-nitrobenzoic acid |

| 2,3-Dimethoxybenzoic acid |

| 5-Nitro-2,3-dimethoxybenzoic acid |

| 5-Amino-2,3-dihydroxybenzamide |

| 2,6-Dimethylbenzoic acid |

| 2,6-Dimethyl-3,5-dinitrobenzoic acid |

| 2,6-Dimethylaniline |

| 2,6-Dimethyl-4-nitro-N-tosylaniline |

| N,2-Dihydroxy-5-nitrobenzamide |

| 2,6-Dihydroxy-5-nitrobenzoic acid |

| Acetyl chloride |

| 2-Alkynyl primary benzamides |

| N-(2-bromo-allyl) benzamides |

| β-Aryl-γ-lactams |

| 2-(1-Alkynyl)benzamides |

| N-(furfuryl)-2-nitrobenzamides |

| 5-Chloro-2-nitrobenzamide |

Functionalization at the Hydroxyl and Amide Moieties

The this compound scaffold possesses two key functional groups, the hydroxyl (-OH) and amide (-CONH2) moieties, which serve as primary sites for chemical modification to generate a diverse range of congeners.

Hydroxyl Group Functionalization: The phenolic hydroxyl groups can be readily functionalized through reactions such as O-alkylation. For instance, the reaction of a related compound, methyl 2,4-dihydroxy-5-nitrobenzoate, with 15-bromo-2,5,8,11-tetraoxapentadecane in the presence of potassium carbonate results in the alkylation of both hydroxyl groups. This type of modification is crucial for altering the solubility and electronic properties of the molecule.

Amide and Nitro Group Transformations: The amide and nitro functionalities offer further avenues for diversification. The nitro group can be chemically reduced to an amine, which can then be subjected to a variety of functionalization reactions. For example, in the synthesis of 5-substituted 2,3-dihydroxybenzamide (B143552) derivatives, a 5-nitro group is reduced to a 5-amino derivative using stannous chloride. rsc.org This newly formed amino group can then be converted into a different amide via amidation or into a cyano group through a diazo-reaction followed by nucleophilic replacement. rsc.org Furthermore, advanced methods allow for the direct conversion of specialized N-protected amides into other carboxamides, a process termed "deprotective functionalization," which can streamline synthetic routes. nih.gov

The following table summarizes key functionalization strategies for the benzamide scaffold:

| Functional Group | Reaction Type | Reagents/Conditions | Result | Reference |

| Hydroxyl | O-Alkylation | Bromo-alkane, K₂CO₃, DMF | Ether linkage | |

| Nitro | Reduction | SnCl₂, HCl | Amine | rsc.org |

| Amine (from nitro) | Amidation | Acyl chloride/Carboxylic acid | New Amide | rsc.org |

| Amine (from nitro) | Diazotization/Cyanation | NaNO₂, CuCN | Cyano group | rsc.org |

| Amide | Deprotective Functionalization | Carboxylic Acid, Heat | New Amide | nih.gov |

Multi-component Reactions Incorporating the Benzamide Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are a powerful tool for rapidly generating molecular complexity. The benzamide scaffold is a valuable building block in various MCRs, leading to the efficient synthesis of diverse heterocyclic structures. nih.gov

The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgacs.org By using a benzamide-containing starting material as one of the four components, complex peptidomimetic structures can be assembled efficiently. georgiasouthern.edubeilstein-journals.org For example, an Ugi-4CR using o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia can be followed by a palladium-catalyzed annulation to create diverse polycyclic quinazolinones. nih.govacs.org

Another significant MCR is the synthesis of quinazolinones from the reaction of 2-aminobenzamide, an aryl iodide, and a carbonyl source, facilitated by a palladium catalyst. frontiersin.org These reactions are highly valued for their ability to construct medicinally relevant scaffolds in a convergent and atom-economical manner. orgchemres.orgrsc.org

The table below illustrates examples of MCRs that can utilize a benzamide-based component.

| MCR Name/Type | Components | Resulting Scaffold | Catalyst/Conditions | Reference(s) |

| Ugi Four-Component Reaction (U-4CR) | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Polycyclic Quinazolinone | Pd(OAc)₂, dppf, K₂CO₃ | nih.govacs.org |

| Palladium-Catalyzed MCR | 2-Aminobenzamide, Aryl Iodide, Carbonyl Source | 2-Arylquinazolin-4(3H)-one | Magnetic Pd Nanocatalyst | frontiersin.org |

| Copper-Catalyzed Cascade MCR | 2-Bromobenzamide, Benzylic Alcohol, Sodium Azide | Quinazolinone | Copper catalyst | rsc.org |

| Sulfonic Acid-Catalyzed MCR | Isatoic Anhydride, Aromatic Aldehyde, Urea | Dihydroquinazolinone | SBA-Pr-SO₃H, Solvent-free | orgchemres.org |

Methodological Advancements in this compound Synthesis

Recent progress in synthetic chemistry has introduced more efficient, safer, and environmentally friendly methods for preparing this compound and its analogs. These advancements focus on catalysis, continuous processing, and the principles of green chemistry.

Catalytic Approaches in Nitration and Amidation

Catalytic Nitration: The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic substitution reaction. While traditionally carried out with a mixture of nitric and sulfuric acids, modern approaches seek to improve selectivity and safety. rsc.org The development of catalytic systems for nitration is an active area of research aimed at reducing the use of harsh acids and improving control over the reaction.

Catalytic Amidation: The formation of the amide bond is central to the synthesis of the target molecule. Traditional methods often require stoichiometric activating agents, which generate significant waste. Catalytic direct amidation, where a carboxylic acid and an amine are coupled directly with the removal of water, represents a more atom-economical approach. Catalysts such as boric acid have been shown to be effective for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.net Other catalysts, including tetrabutoxytitanium, have also been studied for the synthesis of nitrobenzamides. researchgate.net

| Reaction | Catalyst | Reactants | Key Advantage | Reference |

| Amidation | Boric Acid | Carboxylic Acid, Urea | Solvent-free, Green catalyst | researchgate.net |

| Amidation | Tetrabutoxytitanium / PEG-400 | 4-Nitrobenzoic Acid, Ammonia | High yield | researchgate.net |

| Amidation | Diboronic acid anhydride | Carboxylic Acid, Aqueous Ammonia | Use of aqueous ammonia | researchgate.net |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis, particularly for hazardous reactions like nitration. researchgate.neteuropa.eu The use of microreactors provides superior heat and mass transfer, enabling better temperature control of highly exothermic processes and minimizing safety risks. rsc.orgeuropa.eu

This technology has been successfully applied to the mononitration of various aromatic compounds with high yield and selectivity. rsc.orgrsc.org For instance, a continuous-flow process for the synthesis of nitro-chlorobenzene achieved a 99.4% yield within a residence time of just 21 seconds. rsc.org Flow chemistry also enables the safe use of hazardous intermediates and can be integrated into multi-step syntheses, as demonstrated in the preparation of the antiepileptic drug rufinamide. acs.org The reduction of nitroaromatic compounds, a key step in the functionalization of nitrobenzamides, has also been efficiently performed in flow reactors using catalysts like Palladium on carbon (Pd/C). acs.org

The following table presents data on a continuous-flow nitration process, highlighting its efficiency.

| Substrate | Residence Time (s) | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

| Chlorobenzene | 21 | 50 | 99.4 | 99.9 | rsc.org |

| Toluene | 17 | 30 | 98.1 | 99.7 | rsc.org |

Green Chemistry Principles in Synthetic Design

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.com The synthesis of this compound and its congeners can be made more sustainable by applying these principles. nih.govjddhs.comacs.org

Key green chemistry strategies applicable to this context include:

Waste Prevention: Utilizing high-yield, atom-economical reactions like MCRs and catalytic amidations minimizes the formation of byproducts. instituteofsustainabilitystudies.comjddhs.com

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions, significantly reduces environmental impact. instituteofsustainabilitystudies.comjddhs.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Catalysis: The use of recyclable catalysts, such as the magnetic palladium nanocatalyst used in quinazolinone synthesis, in place of stoichiometric reagents enhances efficiency and reduces waste. frontiersin.org

Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, the broader principle encourages sourcing starting materials from renewable biological sources rather than depleting fossil fuels.

The table below summarizes how different advanced methodologies align with the principles of green chemistry.

| Methodology | Applicable Green Chemistry Principle(s) | Benefit | Reference(s) |

| Multi-component Reactions (MCRs) | Atom Economy, Waste Prevention | High efficiency, reduced steps | nih.govnih.gov |

| Catalytic Amidation | Catalysis, Waste Prevention | Avoids stoichiometric activators, reduces waste | researchgate.net |

| Flow Chemistry | Safer Chemistry, Energy Efficiency | Improved safety for hazardous reactions, better control | rsc.orgeuropa.eu |

| Solvent-free Synthesis | Safer Solvents and Auxiliaries | Eliminates solvent waste and toxicity | orgchemres.orginstituteofsustainabilitystudies.com |

Structural Elucidation and Spectroscopic Characterization of 2,6 Dihydroxy 5 Nitrobenzamide

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 2,6-dihydroxy-5-nitrobenzamide, the key expected absorption bands are associated with its hydroxyl, amide, and nitro groups.

The presence of two hydroxyl (-OH) groups is expected to produce strong, broad absorption bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The broadening is a result of intermolecular and intramolecular hydrogen bonding. The primary amide (-CONH₂) group gives rise to several characteristic bands. Two distinct N-H stretching vibrations are anticipated in the 3100-3500 cm⁻¹ range, often appearing as sharp to medium peaks. Furthermore, the amide group is characterized by the strong C=O stretching vibration (Amide I band), expected around 1640-1680 cm⁻¹, and the N-H bending vibration (Amide II band), typically found near 1600-1640 cm⁻¹.

The nitro (-NO₂) group introduces two prominent stretching vibrations: an asymmetric stretch, which is typically strong and found in the 1500-1560 cm⁻¹ region, and a symmetric stretch of medium intensity, appearing between 1335 and 1385 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

A comparison with related structures, such as 2,4-dihydroxybenzamide (B1346612) and 2,5-dihydroxybenzamide, supports these predictions, with their spectra showing characteristic broad O-H stretches, distinct amide N-H and C=O bands, and aromatic ring vibrations. farmaceut.org The introduction of the electron-withdrawing nitro group at position 5 would be expected to influence the precise position and intensity of these bands.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretching | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |

| N-H Stretching | Amide (-NH₂) | 3100 - 3500 | Medium, Sharp (doublet) |

| Aromatic C-H Stretching | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| Amide I (C=O Stretching) | Amide (-CONH₂) | 1640 - 1680 | Strong |

| Amide II (N-H Bending) | Amide (-NH₂) | 1600 - 1640 | Medium |

| Aromatic C=C Stretching | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| Asymmetric NO₂ Stretching | Nitro (-NO₂) | 1500 - 1560 | Strong |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering), which is dependent on changes in the polarizability of a molecule's electron cloud during vibration. dntb.gov.ua While FT-IR is particularly sensitive to polar functional groups like C=O and O-H, Raman spectroscopy often excels in detecting vibrations of symmetric, non-polar bonds and aromatic rings.

For this compound, strong Raman signals would be predicted for the symmetric stretching vibration of the nitro group (around 1335-1385 cm⁻¹) and the "breathing" modes of the aromatic ring. beilstein-journals.org Aromatic ring vibrations typically give a series of sharp bands in the 1000-1600 cm⁻¹ region. nih.gov The C=O stretch of the amide group would also be Raman active, though potentially less intense than in the IR spectrum. Vibrations involving the C-NO₂ bond would also be expected in the lower frequency region of the spectrum. Due to the centrosymmetric nature of the NO₂ symmetric stretch, this band is often particularly intense in the Raman spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic, amide, and hydroxyl protons.

The benzene (B151609) ring has two protons at positions C3 and C4. Due to the symmetrical placement of the hydroxyl groups at C2 and C6, these two aromatic protons are chemically distinct. The proton at C3 is ortho to a hydroxyl group (C2) and meta to the nitro group (C5) and the amide group (C1). The proton at C4 is meta to a hydroxyl group (C6) and ortho to the nitro group (C5). The powerful electron-withdrawing nature of the nitro group would significantly deshield the ortho proton (H4), shifting its signal downfield, likely above 8.0 ppm. The proton at H3 would be less deshielded. These two protons (H3 and H4) would form an AX spin system, appearing as two doublets with a small meta coupling constant (J ≈ 2-3 Hz).

The two protons of the primary amide (-CONH₂) are expected to appear as two separate, potentially broad signals in a typical range of 7.0-8.5 ppm. researchgate.net Their chemical shifts can be highly dependent on solvent, temperature, and concentration due to hydrogen bonding and restricted rotation around the C-N bond. Similarly, the two hydroxyl (-OH) protons would likely produce broad singlet signals, with chemical shifts that are also highly variable. In some solvents like DMSO-d₆, these signals can be observed at higher chemical shifts (>9.0 ppm).

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 (Aromatic) | > 8.0 | Doublet (d) | ~2-3 Hz (meta) |

| H3 (Aromatic) | 7.0 - 7.5 | Doublet (d) | ~2-3 Hz (meta) |

| -CONH₂ (Amide) | 7.0 - 8.5 | Broad Singlets (2H) | - |

¹³C NMR spectroscopy details the carbon framework of the molecule. With seven carbon atoms in unique chemical environments, seven distinct signals are expected for this compound.

The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing in the 165-175 ppm range. The aromatic carbons directly attached to oxygen (C2, C6) and the nitro group (C5) would also be significantly shifted. Carbons bearing hydroxyl groups are shifted downfield (typically 150-160 ppm). The carbon attached to the electron-withdrawing nitro group (C5) would also be found in the downfield region of the aromatic spectrum. The remaining aromatic carbons (C1, C3, C4) would resonate at chemical shifts influenced by the various substituents. The carbon ortho to the nitro group (C4) would be expected at a lower field than the carbon meta to it (C3).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C=O (Amide) | 165 - 175 | Quaternary (C) |

| C2, C6 (-OH) | 150 - 160 | Quaternary (C) |

| C5 (-NO₂) | 135 - 145 | Quaternary (C) |

| C1 (-CONH₂) | 110 - 120 | Quaternary (C) |

| C4 | 125 - 135 | Methine (CH) |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of the two aromatic protons, H3 and H4, confirming their meta-relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org An HSQC spectrum would show a correlation between the ¹H signal for H3 and the ¹³C signal for C3, and another correlation between the ¹H signal for H4 and the ¹³C signal for C4. This allows for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it reveals correlations between protons and carbons that are separated by two or three bonds. This technique would provide the final evidence for the substitution pattern. Key expected correlations would include:

A three-bond correlation from the aromatic proton H4 to the amide carbonyl carbon (C=O).

Correlations from the amide N-H protons to the carbonyl carbon (two bonds) and to the aromatic carbons C2 and C6 (three bonds).

Correlations from the aromatic proton H3 to neighboring quaternary carbons C1 and C5.

Correlations from the hydroxyl protons to the carbons they are attached to (C2 and C6) and adjacent carbons.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous confirmation of the structure of this compound. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. When this compound is subjected to electron ionization (EI), it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The inherent instability of the molecular ion leads to its fragmentation into smaller, characteristic ions. The fragmentation pattern provides a "fingerprint" that is unique to the compound's structure. For benzamides, a common fragmentation pathway involves the cleavage of the amide bond. A characteristic fragmentation of benzamide (B126) itself is the loss of the amino group (•NH₂) to form the highly stable benzoyl cation at m/z 105 (C₆H₅CO⁺). This cation can further fragment by losing carbon monoxide (CO) to produce the phenyl cation at m/z 77 (C₆H₅⁺).

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |

|---|---|---|

| [M]⁺ | 198 | [C₇H₆N₂O₅]⁺ |

| [M-NH₂]⁺ | 182 | [C₇H₄NO₅]⁺ |

| [M-NO₂]⁺ | 152 | [C₇H₆NO₃]⁺ |

| [C₆H₅CO]⁺ (Benzoyl cation) | 105 | C₆H₅CO⁺ |

| [C₆H₅]⁺ (Phenyl cation) | 77 | C₆H₅⁺ |

Note: This table is predictive and based on general fragmentation principles. Actual experimental data is required for confirmation.

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

To unequivocally determine the molecular structure of this compound, a single crystal of suitable quality is required for X-ray diffraction analysis. This technique allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom in the asymmetric unit. The resulting structural model provides the absolute configuration of the molecule. For related nitro-containing heterocyclic compounds, single crystal X-ray diffraction has been successfully used to establish their definitive structures.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆N₂O₅ |

| Formula Weight | 198.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

Note: This table represents typical parameters and requires experimental data from a single crystal X-ray diffraction experiment for actual values.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In this compound, the hydroxyl (-OH), amide (-CONH₂), and nitro (-NO₂) groups are all capable of participating in hydrogen bonding. It is anticipated that a robust network of intermolecular hydrogen bonds would be a dominant feature of the crystal packing, significantly influencing the physical properties of the solid. For instance, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the hydroxyl groups are strong hydrogen bond donors. These interactions, along with potential π-π stacking of the benzene rings, dictate the supramolecular architecture. Analysis of similar structures reveals that H···H, O···H, and C···H contacts are often the most significant contributors to the crystal packing.

Conformational Analysis and Torsion Angles of the Benzamide Moiety

The conformation of the this compound molecule is described by a series of torsion angles. Of particular interest is the torsion angle defining the orientation of the amide group relative to the plane of the benzene ring. This angle is influenced by steric hindrance from the ortho-hydroxyl group and potential intramolecular hydrogen bonding between the amide and the adjacent hydroxyl group. In a related compound, 5-dimethylamino-N,N-dimethyl-2-nitrobenzamide, a slight twist in one of the methyl groups attached to the benzamide unit was observed, indicating steric effects. The planarity of the benzamide moiety and the coplanarity of the nitro group with the aromatic ring are key conformational parameters that can be precisely determined from crystallographic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The groups of atoms responsible for this absorption are known as chromophores.

In this compound, the primary chromophore is the nitrated benzene ring substituted with hydroxyl and benzamide groups. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the hydroxyl groups (-OH), which are electron-donating, in conjugation with the aromatic π-system, is expected to give rise to distinct absorption bands.

The spectrum would likely exhibit π → π* transitions, which are typically high-intensity absorptions, and n → π* transitions, which are generally weaker. The n → π* transition involves the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups, or the nitrogen of the amide) to an anti-bonding π* orbital. The specific wavelengths of maximum absorbance (λ_max) are sensitive to the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 200-300 | High (10,000 - 50,000) |

| n → π* | 300-400 | Low (10 - 1,000) |

Note: This table is based on general principles for aromatic nitro compounds. Experimental measurement is necessary to determine the precise λ_max and ε values.

Computational and Theoretical Investigations of 2,6 Dihydroxy 5 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and properties of molecules. chemrxiv.org Methods like Density Functional Theory (DFT) are particularly prominent due to their balance of accuracy and computational cost, making them suitable for studying molecules of pharmaceutical interest. arxiv.orgresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems like atoms and molecules. arxiv.orgcp2k.org The core principle of DFT is that the ground-state properties of a system can be determined from its electron density. arxiv.org A primary application of DFT is geometry optimization, a process that calculates the most stable three-dimensional arrangement of atoms in a molecule by finding the structure with the minimum energy. cp2k.orguctm.edu For 2,6-Dihydroxy-5-nitrobenzamide, this process would determine the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the amide (-CONH2), hydroxyl (-OH), and nitro (-NO2) functional groups relative to the benzene (B151609) ring. The calculations, often performed with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), would identify the most stable conformer, taking into account potential intramolecular hydrogen bonds between the ortho-hydroxyl group and the carbonyl oxygen of the amide. uctm.eduresearchgate.netnih.gov

The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure corresponds to a true energy minimum. uctm.edu Beyond geometry, these calculations also provide a detailed picture of the molecule's electronic structure, which is fundamental to understanding its reactivity. arxiv.orguctm.edu

Note on Data Tables: Specific computational research findings and corresponding data tables for this compound are not available in the cited literature. The following sections describe the theoretical frameworks and the expected results from such analyses.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. ajchem-a.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.netajchem-a.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, an FMO analysis would map the spatial distribution of the HOMO and LUMO. The HOMO density is expected to be concentrated on the electron-rich benzene ring and the electron-donating hydroxyl groups. Conversely, the LUMO density would likely be localized on the electron-withdrawing nitro group and the benzamide (B126) moiety, identifying these as the primary sites for nucleophilic attack. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netscirp.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. nih.gov Typically, regions of negative potential (red) are associated with electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netscirp.org

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the two hydroxyl groups, the carbonyl group, and the nitro group, due to the high electronegativity of oxygen. These sites would be the most favorable for interacting with electrophiles. Positive potential would likely be concentrated around the hydrogen atoms of the hydroxyl groups and the amide's amino group, indicating these are the primary sites for nucleophilic interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. uni-muenchen.de It provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. batistalab.com This analysis is particularly effective for understanding delocalization of electron density, known as hyperconjugative interactions, which occur when electron density is transferred from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.deresearchgate.net

In the case of this compound, NBO analysis would quantify the stability arising from these charge-transfer interactions. researchgate.net For example, it would detail the delocalization of electron density from the lone pairs of the hydroxyl oxygens into the antibonding orbitals of the aromatic ring. Furthermore, it can provide a quantitative description of the strength of intramolecular hydrogen bonds, such as the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the adjacent O-H bond (acceptor). researchgate.net

Mulliken population analysis provides a method for estimating the partial atomic charges on the individual atoms within a molecule. uni-muenchen.dewikipedia.org Although known to be sensitive to the choice of basis set, it remains a widely used tool in computational chemistry for understanding charge distribution, dipole moments, and other electronic properties. researchgate.netuni-muenchen.de

A Mulliken analysis for this compound would assign numerical charge values to each atom. It is expected that the highly electronegative oxygen atoms in the hydroxyl, nitro, and carbonyl groups would carry significant negative partial charges. The nitrogen atom of the nitro group would also be negative, while the carbon atoms bonded to these electronegative atoms, as well as the hydrogen atoms of the hydroxyl and amine groups, would exhibit positive partial charges. This charge distribution is crucial for understanding the molecule's polarity and its electrostatic interactions with other molecules. researchgate.net

**4.2. Molecular Dynamics Simulations for Conformational Behavior in Solution

While quantum chemical calculations typically model a molecule in the gas phase or using an implicit solvent model, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule in an explicit solvent environment over time. researchgate.netnih.gov MD simulations provide insights into the conformational flexibility and intermolecular interactions that are not captured in static models. researchgate.netmdpi.com

For this compound, an MD simulation would model the molecule surrounded by solvent molecules (e.g., water) and track the movements of all atoms according to the principles of classical mechanics. acs.org This would reveal the stability of different conformers in solution, the flexibility of the rotatable bonds (especially the C-C(O)NH2 and C-OH bonds), and the dynamics of intramolecular and intermolecular hydrogen bonding. researchgate.netnih.gov Such simulations are essential for understanding how the solvent environment influences the molecule's structure and behavior, which is critical for predicting its properties in a biological or chemical system. researchgate.net

Theoretical Exploration of Reaction Mechanisms and Pathways

The precise, step-by-step process by which a chemical reaction occurs is known as the reaction mechanism. wikipedia.orgopenstax.org Theoretical chemistry allows for the detailed exploration of these pathways, which is often not possible through experimental observation alone. wikipedia.org For this compound, computational methods, particularly Density Functional Theory (DFT), can be used to model its synthesis and predict the most likely reaction pathways.

A plausible synthetic route to this compound is the electrophilic nitration of a 2,6-dihydroxybenzamide (B1346613) precursor. The theoretical exploration of this mechanism would involve the following steps:

Reactant and Reagent Modeling : The initial structures of the 2,6-dihydroxybenzamide substrate and the nitrating agent (typically the nitronium ion, NO₂⁺, generated from a mixture of nitric and sulfuric acid) are optimized to find their lowest energy conformations.

Mapping the Reaction Coordinate : The reaction pathway is modeled by identifying transition states and any intermediates. The hydroxyl (-OH) and amide (-CONH₂) groups on the aromatic ring are ortho-, para-directing activators. In 2,6-dihydroxybenzamide, the positions ortho and para to the hydroxyl groups are positions 3, 4, and 5. The amide group is meta-directing. The strong activating and directing effects of the two hydroxyl groups would preferentially direct the incoming electrophile (NO₂⁺) to the C5 position.

Transition State Calculation : Computational models can calculate the geometry and energy of the transition state, the highest energy point on the reaction pathway. wikipedia.org For the nitration of 2,6-dihydroxybenzamide, this would involve the formation of a sigma complex (also known as an arenium ion), where the nitronium ion has attacked the aromatic ring, temporarily disrupting its aromaticity. DFT calculations can pinpoint the structure of this high-energy intermediate.

Energy Profile Generation : By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile shows the energy changes throughout the reaction, allowing for the determination of the activation energy—the energy barrier that must be overcome for the reaction to proceed. The step with the highest activation energy is the rate-determining step. openstax.org In this case, the formation of the sigma complex is typically the slow, rate-determining step. openstax.org

Computational studies can also investigate alternative pathways, such as the oxidation of a related amino compound or the modification of a different benzamide derivative, to determine the most thermodynamically and kinetically favorable route to this compound. mdpi.commdpi.com These theoretical models provide a detailed molecular-level picture of the reaction, guiding synthetic efforts in the laboratory.

Computational Prediction of Spectroscopic Signatures

Computational methods, primarily DFT, are widely used to predict the spectroscopic signatures of molecules. scirp.orgmdpi.com These predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound. Calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), and the results are often scaled to better match experimental data. researchgate.netepj-conferences.org

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the vibrational modes of a molecule. For this compound, DFT calculations can predict the frequencies and intensities of characteristic absorption bands.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (hydroxyl) | Stretching | 3300 - 3500 | Broad, Strong |

| N-H (amide) | Stretching | 3150 - 3400 | Medium-Strong |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C=O (amide I) | Stretching | 1650 - 1680 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium |

| N-O (nitro) | Asymmetric Stretching | 1500 - 1550 | Strong |

| N-O (nitro) | Symmetric Stretching | 1330 - 1370 | Strong |

| C-O (hydroxyl) | Stretching | 1200 - 1260 | Strong |

| C-N (amide) | Stretching | 1300 - 1400 | Medium |

This table presents theoretically anticipated values. Experimental results may vary.

The predicted wavenumbers for the hydroxyl (O-H) and amide (N-H) stretches would likely be broad due to hydrogen bonding. The strong absorptions corresponding to the carbonyl (C=O) and nitro (N-O) groups are highly characteristic and would be key identifiers in an experimental spectrum. researchgate.net

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. libretexts.org Computational methods like the GIAO (Gauge-Including Atomic Orbital) method can predict chemical shifts with a reasonable degree of accuracy. tau.ac.ilescholarship.org

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and amide protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (amide) | 7.5 - 8.5 | Singlet (broad) | 2H |

| Aromatic C3-H | 7.0 - 7.5 | Singlet | 1H |

| Aromatic C4-H | 8.0 - 8.5 | Singlet | 1H |

| -OH (hydroxyl) | 9.0 - 11.0 | Singlet (broad) | 2H |

This table presents theoretically anticipated values relative to a standard reference (e.g., TMS). Experimental conditions can affect these values.

¹³C NMR Spectrum: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 165 - 170 |

| C-OH (C2, C6) | 150 - 160 |

| C-NO₂ (C5) | 135 - 145 |

| C-H (C3, C4) | 110 - 125 |

| C-CONH₂ (C1) | 115 - 125 |

This table presents theoretically anticipated values. The exact shifts are influenced by solvent and other experimental factors. bohrium.com

These computational predictions serve as a powerful guide for the analysis of experimental data, helping to confirm the successful synthesis and purification of this compound. The combination of theoretical exploration of reaction pathways and the prediction of spectroscopic signatures provides a comprehensive understanding of the molecule's chemical nature.

Chemical Reactivity and Transformation Studies of 2,6 Dihydroxy 5 Nitrobenzamide

Reactivity of the Hydroxyl Groups

The two phenolic hydroxyl groups are acidic and can be deprotonated by bases to form phenoxides. These phenoxides are potent nucleophiles and can participate in a range of reactions.

The phenolic hydroxyl groups of 2,6-Dihydroxy-5-nitrobenzamide can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically proceed via the formation of a phenoxide intermediate using a suitable base, followed by reaction with an electrophilic alkylating or acylating agent.

A key consideration is the potential for regioselectivity. The two hydroxyl groups at positions 2 and 6 are in electronically similar environments (both are ortho to the amide group). However, steric hindrance and subtle electronic differences could lead to preferential reaction at one site, resulting in mono-substituted products, or reaction at both sites to yield di-substituted derivatives. Achieving selective mono-alkylation often requires careful control of stoichiometry and reaction conditions. In related dihydroxyaromatic systems, the choice of base and solvent can significantly influence the reaction's outcome. For the synthesis of related dihydroxyindole amides, protection of the hydroxyl groups as acetates is a common strategy to prevent unwanted side reactions during amide bond formation, followed by deprotection. nih.gov

| Reaction Type | Reagent(s) | Base | Expected Product(s) |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, Cs₂CO₃, NaH | Mono- and/or Di-O-alkyl ethers |

| O-Alkylation | Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | K₂CO₃, NaOH | Mono- and/or Di-O-methyl ethers |

| O-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Pyridine, Et₃N | Mono- and/or Di-O-acyl esters |

| O-Acylation | Acid Anhydride (e.g., Acetic anhydride) | Pyridine, NaOAc | Mono- and/or Di-O-acyl esters |

The spatial arrangement of the functional groups in this compound makes it a potential chelating agent for metal ions. nih.gov The presence of donor atoms (oxygen from the hydroxyls and amide carbonyl, and nitrogen from the amide) in close proximity allows the molecule to form stable, ring-like structures with a central metal ion. The 2-hydroxybenzamide moiety itself is a known bidentate ligand, capable of forming a stable six-membered chelate ring with metal ions.

The additional hydroxyl group at the C6 position provides another potential coordination site. This could enable the molecule to act as a tridentate ligand or to bridge multiple metal centers, leading to the formation of polynuclear coordination complexes. The stability of these metal complexes, quantified by their stability constants, depends on factors such as the nature of the metal ion, the pH of the solution, and the number of chelate rings formed. nih.gov

Phenols, and particularly dihydroxybenzenes (resorcinol derivatives), are susceptible to oxidation. The reaction can be initiated by chemical oxidizing agents, electrochemical methods, or enzymatic catalysis. nih.gov The oxidation of the resorcinol (B1680541) core of this compound can lead to the formation of highly colored quinone or quinoimine-type structures.

The presence of the electron-withdrawing nitro group is expected to increase the oxidation potential of the molecule compared to unsubstituted 2,6-dihydroxybenzamide (B1346613), making it more resistant to oxidation. However, under strongly oxidizing or basic conditions, transformation is still likely. For instance, resorcinol derivatives are known to undergo oxidative polymerization in basic media. sciencemadness.org Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, can also be employed to degrade such aromatic compounds. mdpi.com The ultimate products of oxidation depend on the oxidant used and can range from simple quinones to complex polymeric materials. nih.gov

Reactions at the Amide Moiety

Hydrolysis of the Amide Bond

Amide bonds are generally stable, but they can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. This reaction breaks the carbon-nitrogen bond, yielding a carboxylic acid and ammonia (B1221849) or an amine.

For this compound, hydrolysis results in the formation of 2,6-dihydroxy-5-nitrobenzoic acid and ammonia.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of an ammonium (B1175870) ion (NH₄⁺) to yield the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH or KOH), a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide ion (NH₂⁻) as the leaving group. The amide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. A final acidification step is required to obtain the neutral carboxylic acid.

The expected products from the hydrolysis of this compound are summarized in the table below.

| Reactant | Reagents | Products |

| This compound | H₃O⁺, Δ (Acidic conditions) | 2,6-Dihydroxy-5-nitrobenzoic acid + NH₄⁺ |

| This compound | 1. NaOH, H₂O, Δ 2. H₃O⁺ (Basic conditions) | 2,6-Dihydroxy-5-nitrobenzoic acid + NH₃ |

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the amide nitrogen in this compound is generally challenging due to two primary factors:

Reduced Nucleophilicity of Amide Nitrogen: The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent electron-withdrawing carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, making it less reactive towards electrophiles like alkyl halides or acyl chlorides.

Presence of Acidic Phenolic Hydroxyl Groups: The two hydroxyl groups on the aromatic ring are phenolic and thus acidic. In the presence of a base, which is often required for N-alkylation and N-acylation reactions, these hydroxyl groups are readily deprotonated to form phenoxide ions. These phenoxide ions are highly nucleophilic and will preferentially react with the alkylating or acylating agent, leading to O-substitution rather than the desired N-substitution.

Due to the higher reactivity of the phenolic hydroxyl groups, attempts to directly alkylate or acylate this compound would likely result in the formation of O-substituted products. To achieve selective N-alkylation or N-acylation, the hydroxyl groups would first need to be protected with a suitable protecting group (e.g., as ethers or esters) before carrying out the reaction on the amide nitrogen.

The table below illustrates the competitive nature of these reactions.

| Reaction Type | Reagent Example | Expected Major Product (Unprotected) | Desired Product (Requires -OH Protection) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | O-acylated ester derivatives | N-acetyl-2,6-dihydroxy-5-nitrobenzamide |

| N-Alkylation | Methyl Iodide (CH₃I) | O-alkylated ether derivatives | N-methyl-2,6-dihydroxy-5-nitrobenzamide |

Electrophilic Aromatic Substitution Directed by Existing Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new functional groups onto a benzene (B151609) ring. The outcome of such a reaction on a substituted ring is governed by the electronic properties of the substituents already present. wikipedia.org These substituents can either activate or deactivate the ring towards substitution and direct the incoming electrophile to specific positions (ortho, meta, or para).

The aromatic ring of this compound has four substituents whose directing effects must be considered collectively:

-OH (hydroxyl) groups at C2 and C6: These are powerful activating groups and are ortho, para-directors. They strongly increase the electron density of the ring through resonance.

-NO₂ (nitro) group at C5: This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both induction and resonance.

-CONH₂ (amide) group at C1: This is a moderately deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring.

The available positions for substitution on the ring are C3 and C4. The directing influence of each substituent on these positions is analyzed as follows:

The -OH group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5, which is already substituted).

The -OH group at C6 directs incoming electrophiles to its ortho position (C5, substituted) and its para position (C3).

The -CONH₂ group at C1 directs to its meta positions (C3 and C5, with C5 being substituted).

The -NO₂ group at C5 directs to its meta positions (C1 and C3, with C1 being substituted).

As shown in the table below, there is a strong consensus among the directing groups. The two highly activating hydroxyl groups, the amide group, and the nitro group all direct substitution to the C3 position. The overwhelming activating and directing influence of the two hydroxyl groups makes the C3 position the most nucleophilic and therefore the most probable site for electrophilic attack.

| Substituent | Type | Directing Effect | Influence on C3 | Influence on C4 |

| -CONH₂ (at C1) | Deactivating | meta | Directing | Neutral |

| -OH (at C2) | Activating | ortho, para | Directing (ortho) | Neutral |

| -NO₂ (at C5) | Deactivating | meta | Directing | Neutral |

| -OH (at C6) | Activating | ortho, para | Directing (para) | Neutral |

| Overall | Strongly Favored | Disfavored |

Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, on this compound are predicted to occur selectively at the C3 position, yielding the corresponding 3-substituted derivative.

Advanced Applications and Functional Materials Derived from 2,6 Dihydroxy 5 Nitrobenzamide

Role as a Key Intermediate in Multi-step Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring makes 2,6-Dihydroxy-5-nitrobenzamide a valuable intermediate in multi-step organic synthesis. The presence of hydroxyl and nitro groups allows for a variety of chemical transformations, enabling the construction of more complex molecular frameworks.

In synthetic strategies, the nitro group can be readily reduced to an amino group, which can then participate in a wide range of reactions, such as diazotization, acylation, and alkylation. This versatility is crucial for building diverse libraries of compounds for various applications. The hydroxyl groups, on the other hand, can be functionalized to form ethers or esters, further expanding the synthetic possibilities.

The synthesis of various nitrobenzamide derivatives serves as a testament to the utility of related structures as intermediates. For instance, the preparation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlights a multi-step synthesis where a nitrobenzoic acid core is sequentially modified to achieve the final complex structure. walshmedicalmedia.com While not directly involving this compound, this example illustrates the general synthetic strategies employed for functionalized nitrobenzamides, which often involve the protection and deprotection of reactive groups and the strategic introduction of substituents to build molecular complexity.

Potential in Designing Functional Materials

The inherent chemical functionalities of this compound make it an attractive candidate for the development of novel functional materials with tailored properties.

Precursors for Polymer and Resin Synthesis

The dihydroxy functionality of this compound positions it as a potential monomer for polymerization reactions. It can react with diacids or their derivatives to form polyesters, or with phosgene and its analogs to produce polycarbonates. The presence of the nitro group can impart specific properties to the resulting polymers, such as increased thermal stability or altered solubility. Furthermore, the amide group can participate in hydrogen bonding, influencing the mechanical and thermal properties of the polymer.

Components in Dye and Pigment Development

Aromatic nitro compounds are well-established precursors in the synthesis of azo dyes. The nitro group in this compound can be reduced to an amine, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The hydroxyl groups can act as auxochromes, modifying the color and improving the dye's affinity for fabrics. The specific substitution pattern on the benzamide (B126) ring is expected to influence the final color and fastness properties of the resulting dyes and pigments.

Materials for Photosensitive Applications

Nitroaromatic compounds are known to exhibit photosensitive properties. The electronic structure of this compound, with its electron-withdrawing nitro group and electron-donating hydroxyl groups, suggests potential for use in photosensitive materials. Upon exposure to light, such compounds can undergo various photochemical reactions, leading to changes in their physical or chemical properties. This characteristic could be exploited in applications such as photolithography, optical data storage, and the development of photoresponsive polymers.

Development as a Reagent or Catalyst in Organic Transformations

While the primary role of this compound has been as a synthetic intermediate, its structural features suggest potential for development as a specialized reagent or catalyst in organic transformations. The presence of both acidic hydroxyl groups and a basic amide group within the same molecule could allow it to act as a bifunctional catalyst in certain reactions.

For example, the phenolic hydroxyl groups could act as proton donors, while the amide oxygen could serve as a hydrogen bond acceptor, facilitating reactions that require the activation of both electrophilic and nucleophilic species. Furthermore, the aromatic ring could be functionalized with other catalytic moieties to create more complex and efficient catalytic systems. Research in this area is still nascent, but the unique combination of functional groups presents an intriguing avenue for the development of novel organocatalysts.

Structure-Activity Relationship (SAR) Investigations in Preclinical Medicinal Chemistry

The benzamide scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. walshmedicalmedia.com Consequently, derivatives of this compound are of interest in preclinical research for the development of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this context to understand how modifications to the chemical structure influence biological activity.

SAR investigations on substituted benzamides have revealed key insights into their pharmacological potential. For instance, studies on N-substituted benzamide derivatives as antitumor agents have shown that the nature and position of substituents on the phenyl ring are critical for their antiproliferative activity. researchgate.net Specifically, the presence of certain groups can significantly enhance or diminish the biological effect.

In the context of this compound derivatives, SAR studies would systematically explore the impact of modifying the hydroxyl, nitro, and amide functionalities. Key areas of investigation would include:

Modification of the Hydroxyl Groups: Esterification or etherification of the hydroxyl groups would alter the compound's polarity and hydrogen bonding capacity, which could significantly impact its interaction with biological targets.

Reduction and Functionalization of the Nitro Group: Reducing the nitro group to an amine and subsequently modifying it would introduce a new point of diversity and could lead to compounds with entirely different biological profiles.

Substitution on the Amide Nitrogen: Introducing various substituents on the amide nitrogen is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

A hypothetical SAR study on a series of this compound analogs could yield data as illustrated in the interactive table below. Such studies are fundamental in guiding the design of more potent and selective drug candidates.

| Compound ID | R1 (at OH) | R2 (at OH) | R3 (at NO2) | R4 (at Amide) | Biological Activity (IC50, µM) |

| DNBA-01 | H | H | NO2 | H | 15.2 |

| DNBA-02 | CH3 | H | NO2 | H | 10.5 |

| DNBA-03 | H | H | NH2 | H | 5.8 |

| DNBA-04 | H | H | NO2 | CH3 | 22.1 |

| DNBA-05 | CH3 | CH3 | NO2 | H | 35.7 |

| DNBA-06 | H | H | NH-COCH3 | H | 8.3 |

This table represents hypothetical data for illustrative purposes.

These preclinical investigations, which strictly exclude clinical trial data, are essential for identifying promising lead compounds for further development. The systematic exploration of the chemical space around the this compound core could uncover novel therapeutic agents for a variety of diseases.

Rational Design of Analogs with Specific Substituent Patterns

The rational design of analogs of this compound involves the strategic introduction of various substituent groups to modulate the molecule's electronic, steric, and pharmacokinetic properties. The goal is to enhance its efficacy for a specific application, be it in materials science or as a bioactive agent. The core principles of this design process are guided by establishing Structure-Activity Relationships (SAR), where the effect of each modification is systematically studied.

For the broader class of nitrobenzamide derivatives, research has demonstrated that the nature and position of substituents on the aromatic ring significantly influence their biological activity. For instance, in a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, it was found that the presence of both an electron-donating group (like a methyl group, -CH₃) and an electron-withdrawing group (like a nitro group, -NO₂) on the phenyl ring of the benzamide analog greatly enhanced its inhibitory activity against α-glucosidase and α-amylase enzymes. nih.govresearchgate.net

This principle of synergistic electronic effects can be directly applied to the this compound scaffold. The existing hydroxyl (-OH) groups are strong electron-donating groups, while the nitro (-NO₂) group is a strong electron-withdrawing group. The rational design process would involve introducing additional substituents to further modulate this electronic landscape. For example, adding another electron-withdrawing group could enhance its electrophilic character, potentially improving its interaction with specific biological nucleophiles. Conversely, adding alkyl or alkoxy groups could increase its hydrophobicity, which might be desirable for applications requiring membrane permeability.

A systematic approach to analog design, as exemplified by studies on related benzamides, involves synthesizing a library of compounds with varied substituents and evaluating their functional properties. nih.gov Key modifications could include:

Alkylation or Acylation of Hydroxyl Groups: Converting the -OH groups to ether or ester functionalities would alter the hydrogen bonding capacity and lipophilicity of the molecule.

Modification of the Amide Group: Introducing different alkyl or aryl substituents on the amide nitrogen (R' in -CONHR') can significantly impact steric hindrance and intermolecular interactions. Studies on related compounds showed that substituting the amide with different aryl amines led to varied inhibitory activities. nih.gov

Substitution on the Aromatic Ring: Adding further substituents like halogens, alkyls, or other functional groups to the available positions on the benzene ring can fine-tune the electronic properties and binding interactions.

The following table illustrates hypothetical design considerations for analogs of this compound based on principles observed in related compounds.

| Analog | Substituent Pattern | Design Rationale | Potential Application |

| Analog A | Methylation of one hydroxyl group (-OCH₃) | Increase lipophilicity; reduce hydrogen bond donor capacity. | Enhanced cell membrane permeability for intracellular targets. |

| Analog B | Addition of a chlorine atom at position 3 | Increase electron-withdrawing character; introduce halogen bonding potential. | Modulation of binding affinity to protein targets. |

| Analog C | N-phenyl substitution on the amide group | Introduce additional aromatic ring for potential π-π stacking interactions. | Ligand for protein active sites with aromatic residues. |

| Analog D | Reduction of the nitro group to an amine (-NH₂) | Convert electron-withdrawing group to an electron-donating group; introduce a basic center. | Precursor for further functionalization; altered receptor binding profile. |

This rational, step-wise modification, guided by SAR principles, is crucial for transforming the basic this compound structure into highly specialized functional molecules.

Ligand Design and In Silico Screening for Molecular Targets

In silico screening, particularly molecular docking, is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific molecular target, such as a protein or enzyme. walshmedicalmedia.com This approach is instrumental in the early stages of drug discovery and materials design, as it allows for the rapid virtual screening of large libraries of compounds, saving significant time and resources compared to traditional high-throughput screening. researchgate.net

For derivatives of this compound, in silico screening would begin with the identification of a potential biological target. The three-dimensional structure of this target, typically obtained from X-ray crystallography or NMR spectroscopy, is then used to define a binding site or pocket. The designed analogs of this compound are then computationally "docked" into this site.

The process involves sophisticated algorithms that explore various possible conformations of the ligand within the binding site and calculate a "docking score" or binding energy for each pose. walshmedicalmedia.com This score is an estimation of the binding affinity, with lower (more negative) values generally indicating a more favorable interaction.

Studies on structurally related nitrobenzamide compounds provide concrete examples of this process. For instance, in the development of antidiabetic agents, molecular docking was used to investigate the binding modes of a series of 4-nitrobenzamide derivatives with α-glucosidase and α-amylase enzymes. nih.govresearchgate.net The docking results revealed crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and amino acid residues in the active sites of the enzymes. nih.govresearchgate.net

The binding affinities for a selection of these related benzamide derivatives against α-glucosidase are presented in the table below, showcasing how computational screening can differentiate between potential candidates.

| Compound | Key Substituents | Binding Energy (kcal/mol) |

| 5a | N-phenyl | -8.7 |

| 5d | N-(4-chlorophenyl) | -9.2 |

| 5g | N-(4-bromophenyl) | -9.3 |

| 5o | N-(2-methyl-5-nitrophenyl) | -9.7 |

| 5p | N-(2,4-dinitrophenyl) | -9.5 |

| Data derived from studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov |

These in silico results often correlate well with in vitro experimental data. For example, compound 5o , which had the most favorable binding energy (-9.7 kcal/mol), was also found to be the most potent inhibitor of the enzyme in laboratory assays. nih.govresearchgate.net Molecular dynamics simulations can be subsequently employed to validate the stability of the ligand-protein complex over time, further strengthening the predictions made by docking studies. nih.govresearchgate.net

By applying this in silico approach to this compound and its rationally designed analogs, researchers can efficiently identify promising candidates for specific therapeutic targets, predict their binding modes, and prioritize which compounds to synthesize and test experimentally. This computational pre-screening is an indispensable part of modern materials and drug design.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity

Traditional synthetic routes for nitroaromatic compounds often rely on nitration methods that use a combination of nitric and sulfuric acids, which can generate significant acidic waste and present challenges in achieving regioselectivity. mdpi.comnih.gov Future research will likely focus on developing greener and more efficient synthetic pathways for 2,6-Dihydroxy-5-nitrobenzamide, emphasizing high atom economy and selectivity.

Key research directions include:

Catalytic Nitration: Investigating solid acid catalysts, such as zeolites, could offer a recyclable and less corrosive alternative to conventional acid mixtures, potentially improving regiocontrol and reducing waste. mdpi.com

Flow Chemistry Synthesis: Continuous flow reactors can offer superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes.